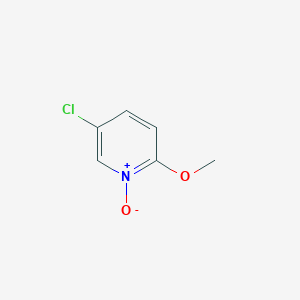
5-Chloro-2-methoxypyridine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxypyridine N-oxide is a chemical compound with the molecular formula C6H6ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxypyridine N-oxide typically involves the oxidation of 5-Chloro-2-methoxypyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxypyridine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: It can be reduced back to 5-Chloro-2-methoxypyridine under specific conditions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of higher oxidation state derivatives.
Reduction: Formation of 5-Chloro-2-methoxypyridine.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-Chloro-2-methoxypyridine N-oxide has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxypyridine N-oxide involves its interaction with various molecular targets. The compound can act as an oxidizing agent, transferring oxygen atoms to other molecules. This property is utilized in oxidation reactions where the N-oxide group facilitates the transfer of oxygen. The exact molecular pathways and targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxypyridine: The parent compound without the N-oxide group.
5-Chloro-2-hydroxypyridine: A similar compound with a hydroxyl group instead of a methoxy group.
5-Chloro-2-methoxynicotinic acid: A derivative with a carboxylic acid group.
Uniqueness
5-Chloro-2-methoxypyridine N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical properties such as increased polarity and reactivity. This makes it a valuable compound for specific chemical reactions and applications that require an oxidizing agent.
Properties
Molecular Formula |
C6H6ClNO2 |
|---|---|
Molecular Weight |
159.57 g/mol |
IUPAC Name |
5-chloro-2-methoxy-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6ClNO2/c1-10-6-3-2-5(7)4-8(6)9/h2-4H,1H3 |
InChI Key |
NUKSAKLVEGFAKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=[N+](C=C(C=C1)Cl)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















